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Compound of Interest

Compound Name: 4-Methylisothiazole

Cat. No.: B1295217

This technical guide provides a comprehensive overview of the spectroscopic data for 4-
Methylisothiazole (CAS No. 4200-26-4), a key heterocyclic compound used in various
research and development applications. The following sections detail its Nuclear Magnetic
Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized
experimental protocols for data acquisition. This document is intended for researchers,
scientists, and professionals in drug development and materials science.

Spectroscopic Data Summary

The structural elucidation of 4-Methylisothiazole is supported by a combination of
spectroscopic techniques. The data presented below has been compiled from spectral
databases and analysis of related isothiazole compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the
molecule.

1H NMR Spectroscopy

The proton NMR spectrum of 4-Methylisothiazole is predicted based on the known spectrum
of the parent isothiazole molecule.[1] The methyl substitution at the C4 position will influence
the chemical shift of the adjacent ring protons.
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Predicted Chemical Shift

Proton Assignment Multiplicity
(S, ppm)

H3 ~8.7 Singlet (s)

H5 ~8.5 Singlet (s)

-CHs ~2.3 Singlet (s)

Predicted in a non-polar
deuterated solvent like CDCls

or Acetone-de.

13C NMR Spectroscopy

The 13C NMR data provides insight into the carbon environment of the molecule.

Carbon Assignment Chemical Shift (6, ppm)
C3 157.0

c4 129.8

C5 148.1

-CHs 17.8

Data obtained from SpectraBase in Acetone-de.

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups and bond vibrations within the molecule. The
following table outlines the expected characteristic absorption bands for 4-Methylisothiazole
based on typical frequencies for N,S-heterocyclic compounds.[2][3]
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Wavenumber (cm~—?) Vibration Type Intensity

3100 - 3000 Aromatic C-H Stretch Medium

2950 - 2850 Aliphatic C-H Stretch (-CHs) Medium

1620 - 1550 C=N Stretch Medium-Strong
Aromatic Ring Skeletal )

1550 - 1450 o Medium-Strong
Vibrations (C=C)
-CHs Asymmetric/Symmetric )

1450 - 1350 _ Medium
Bending

850 - 750 C-H Out-of-Plane Bending Strong

700 - 600 C-S Stretch Weak-Medium

Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern of

the molecule, confirming its elemental composition. For 4-Methylisothiazole (CsHsNS), the

expected molecular weight is 99.15 g/mol .

m/z lon Notes

99 [M]*+ Molecular lon Peak
Loss of hydrogen cyanide, a

72 [M - HCN]* common fragmentation for
nitrogen heterocycles.
Fragmentation of the

58 [C2H2S]*

isothiazole ring.

Experimental Protocols

Detailed methodologies are crucial for obtaining high-quality, reproducible spectroscopic data.

NMR Spectroscopy Protocol
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e Sample Preparation:

Accurately weigh approximately 10-20 mg of 4-Methylisothiazole for *H NMR (20-50 mg
for 3C NMR) and place it in a clean, dry vial.[4]

Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d,
Acetone-ds).

Ensure the sample is fully dissolved, using gentle vortexing if necessary.

Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR tube to a height of
approximately 4-5 cm.[4]

Cap the NMR tube securely.

o Data Acquisition:

[e]

Wipe the exterior of the NMR tube with a lint-free tissue (e.g., Kimwipe) moistened with
isopropanol to remove any dust or fingerprints.

Insert the NMR tube into a spinner turbine, adjusting the depth with a gauge for
consistency.

Insert the sample into the NMR spectrometer.

Lock the spectrometer onto the deuterium signal of the solvent.

Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and
symmetrical lock signal.

Acquire the *H NMR spectrum, followed by the 13C NMR spectrum. Standard acquisition
parameters for a 400 MHz spectrometer are typically sufficient.

Reference the spectra to the residual solvent peak or an internal standard like
Tetramethylsilane (TMS).[5]

IR Spectroscopy (FTIR-ATR) Protocol
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For liquid samples like 4-Methylisothiazole, the Attenuated Total Reflectance (ATR) technique

is a simple and effective method.
e Sample Preparation:

o Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background
spectrum of the clean, empty crystal.

o Place a single drop of 4-Methylisothiazole directly onto the center of the ATR crystal.
o Data Acquisition:
o Position the ATR accessory in the spectrometer's sample compartment.

o Acquire the spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm~1
over a range of 4000-400 cm~1,

o After acquisition, clean the ATR crystal thoroughly with a soft tissue soaked in a suitable
solvent (e.qg., isopropanol) and allow it to dry completely.

Mass Spectrometry (GC-MS) Protocol

Gas Chromatography-Mass Spectrometry is well-suited for a volatile compound like 4-

Methylisothiazole.
e Sample Preparation:

o Prepare a dilute solution of 4-Methylisothiazole (~1 mg/mL) in a volatile organic solvent
such as methanol, acetonitrile, or dichloromethane.[6]

o Transfer the solution to a 2 mL GC vial with a screw cap and septum.[6]
o Data Acquisition:

o Instrumentation: Utilize a Gas Chromatograph coupled to a Mass Spectrometer with an

Electron lonization (EI) source.

o GC Parameters:
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» Injector Temperature: 250 °C.
» Column: A standard non-polar column (e.g., DB-5ms or equivalent).

= Oven Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp
at 10-20 °C/min to a final temperature of 250 °C.

= Carrier Gas: Helium at a constant flow rate.

o MS Parameters:
» |onization Source: Electron lonization (El) at 70 eV.
» Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
= Scan Range: m/z 40-250.
o Inject a small volume (e.g., 1 pL) of the prepared sample into the GC.

o Acquire the data. The resulting chromatogram will show the retention time of the
compound, and the mass spectrum for that peak can be analyzed.

Data Interpretation and Workflows

The following diagrams illustrate the logical workflow for spectroscopic analysis and the
relationship between the different techniques.
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Sample Preparation

( Receive Sample: \
\ 4-Methylisothiazole )

Prepare NMR Sample Prepare IR Sample Prepare MS Sample
(in Deuterated Solvent) (Neat Liquid) (Dilute in Volatile Solvent)

l Data Acquisitlon l

@cquire 1H & 13C NMR Spect@ @cquire FTIR Spectrum] [Acquire GC-MS DataD

l Data Analysis &lConfirmation l

Analyze NMR: Analyze IR: Analyze MS:
Chemical Shifts, Characteristic Absorptions, Molecular lon (M+),
Multiplicity, Integration Functional Groups Fragmentation Pattern

Structure Confirmation
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Carbon-Hydrogen Framework Functional Groups Molecular Formula & Weight
- Chemical Environment - C=N, C=C, C-H, C-S bonds - Elemental Composition

- Connectivity (via 2D NMR) - Vibrational Modes - Fragmentation Pattern

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic Data of 4-Methylisothiazole: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1295217#4-methylisothiazole-spectroscopic-data-
nmr-ir-msj

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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